REACTION_CXSMILES
|
C([CH:3]([Cl:10])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)=C.[CH3:11][C:12]([CH3:14])=O.C(C(CC)=O)C.[CH3:21][N:22](C)[CH3:23]>O>[Cl-:10].[CH:12]([CH2:14][N+:22]([CH2:3][C:4]1[CH:5]=[CH:6][CH:7]=[CH:8][CH:9]=1)([CH3:23])[CH3:21])=[CH2:11] |f:1.2,5.6|
|
Name
|
|
Quantity
|
477 g
|
Type
|
reactant
|
Smiles
|
C(=C)C(C1=CC=CC=C1)Cl
|
Name
|
acetone diethylketone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)C.C(C)C(=O)CC
|
Name
|
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
CN(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Setpoint
|
26 °C
|
Type
|
CUSTOM
|
Details
|
After stirring the resulting batch at ambient temperature (26° C.) for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added to this solution over a period of six hours
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
by bubbling the gaseous amine into the stirred
|
Type
|
TEMPERATURE
|
Details
|
cooled solution
|
Type
|
CUSTOM
|
Details
|
of solvent is removed under vacuum
|
Type
|
CUSTOM
|
Details
|
) The resulting hydroscopic solid is dried in the reaction flask at reduced pressure and ambient temperature
|
Type
|
CUSTOM
|
Details
|
634 grams (90% yield) of resulting solid product
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
[Cl-].C(=C)C[N+](C)(C)CC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |